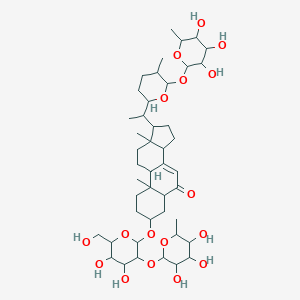
3,3-dimethyl-N-(1-phenylethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-N-(1-phenylethyl)butanamide, also known as DMPEB, is a chemical compound that has gained a lot of attention in scientific research due to its unique properties. DMPEB is a synthetic compound that belongs to the family of amides, which are widely used in the pharmaceutical industry for various purposes. DMPEB is known for its potential as a painkiller and has been studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-(1-phenylethyl)butanamide is not fully understood, but it is thought to involve the activation of the opioid receptors in the brain. Opioid receptors are involved in the regulation of pain, and activation of these receptors by 3,3-dimethyl-N-(1-phenylethyl)butanamide may lead to a reduction in pain perception. 3,3-dimethyl-N-(1-phenylethyl)butanamide has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and physiological effects:
3,3-dimethyl-N-(1-phenylethyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain perception in animal models of pain, and it has been suggested that it may be useful in the treatment of chronic pain. 3,3-dimethyl-N-(1-phenylethyl)butanamide has also been shown to have anti-inflammatory effects, and it has been suggested that it may be useful in the treatment of inflammatory conditions such as arthritis. 3,3-dimethyl-N-(1-phenylethyl)butanamide has also been shown to have effects on other physiological systems, including the cardiovascular system and the respiratory system.
Advantages and Limitations for Lab Experiments
3,3-dimethyl-N-(1-phenylethyl)butanamide has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and it has a well-defined chemical structure. 3,3-dimethyl-N-(1-phenylethyl)butanamide has also been shown to have potent analgesic effects in animal models of pain, which makes it useful for studying the mechanisms of pain perception. However, there are also some limitations to the use of 3,3-dimethyl-N-(1-phenylethyl)butanamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, its effects on other physiological systems may complicate the interpretation of results.
Future Directions
There are a number of future directions for research on 3,3-dimethyl-N-(1-phenylethyl)butanamide. One area of research is to further investigate its mechanism of action and how it interacts with the opioid receptors in the brain. Another area of research is to investigate its potential as a treatment for chronic pain and inflammatory conditions. 3,3-dimethyl-N-(1-phenylethyl)butanamide may also have potential as a drug for the treatment of addiction, as it has been shown to reduce the effects of opioids in animal models. Finally, research may also focus on developing new analogs of 3,3-dimethyl-N-(1-phenylethyl)butanamide that have improved potency or selectivity for specific receptors.
Synthesis Methods
3,3-dimethyl-N-(1-phenylethyl)butanamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,3-dimethylbutyryl chloride with N-(1-phenylethyl)amine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 3,3-dimethyl-N-(1-phenylethyl)butanamide.
Scientific Research Applications
3,3-dimethyl-N-(1-phenylethyl)butanamide has been studied extensively in scientific research for its potential as a painkiller. It has been shown to have analgesic effects in animal models of pain, and it has been suggested that it may be useful in the treatment of chronic pain. 3,3-dimethyl-N-(1-phenylethyl)butanamide has also been studied for its potential as an anti-inflammatory agent, and it has been shown to reduce inflammation in animal models of inflammation.
properties
Product Name |
3,3-dimethyl-N-(1-phenylethyl)butanamide |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3,3-dimethyl-N-(1-phenylethyl)butanamide |
InChI |
InChI=1S/C14H21NO/c1-11(12-8-6-5-7-9-12)15-13(16)10-14(2,3)4/h5-9,11H,10H2,1-4H3,(H,15,16) |
InChI Key |
MESAZVCKPMRTEI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CC(C)(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)








![1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)


![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)
![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)